2-Amino-3-bromo-4-picoline

Overview

Description

2-Amino-3-bromo-4-picoline, also known as 3-Amino-2-bromo-4-picoline, is a chemical compound with the empirical formula C6H7BrN2 and a molecular weight of 187.04 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

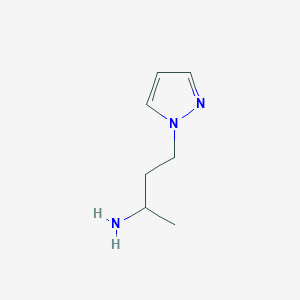

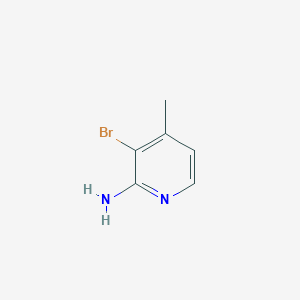

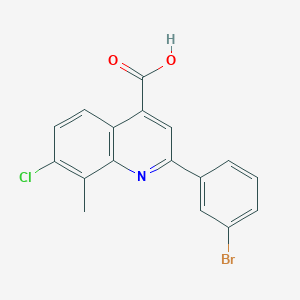

The molecular structure of 2-Amino-3-bromo-4-picoline consists of a pyridine ring with an amino group at the 2nd position, a bromo group at the 3rd position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis

2-Amino-3-bromo-4-picoline is a compound with a molecular weight of 187.04 . The compound’s physical and chemical properties might be influenced by its molecular structure, which includes an amino group, a bromo group, and a methyl group attached to a pyridine ring .Scientific Research Applications

1. Synthesis of Ocular Age Pigment A2-E 2-Amino-3-bromo-4-picoline is used in the total synthesis of ocular age pigment A2-E . This involves the combination of 2 equivalents of retinal (vitamin A) and 1 equivalent of ethanolamine .

Preparation of Methoxy-2-(2-pyridyl)indoles

This compound is also used in the preparation of methoxy-2-(2-pyridyl)indoles . Indoles are a class of organic compounds that are important in both natural and synthetic chemistry.

Suzuki Coupling Reaction

2-Amino-3-bromo-4-picoline is used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid . The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Physicochemical Properties Study

The compound is used in the study of physicochemical properties such as molar refractivity, water solubility, and lipophilicity . These properties are important in understanding the behavior of the compound in various environments.

Pharmacokinetics Study

2-Amino-3-bromo-4-picoline is used in the study of pharmacokinetics, including GI absorption, BBB permeant, and CYP inhibitors . These studies are crucial in drug development and understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.

Tautomerization and Molecular Structure Study

The compound is used in the study of tautomerization, molecular structure, and transition state structure . These studies help in understanding the stability of the compound and its reactivity in various chemical reactions.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3-picoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

3-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCXUVNUUYYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560029 | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-4-picoline | |

CAS RN |

40073-38-9 | |

| Record name | 3-Bromo-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)